molecular formula C7H13ClO4S B11952845 2-Chloro-3,3-diethoxythietane 1,1-dioxide CAS No. 31247-22-0

2-Chloro-3,3-diethoxythietane 1,1-dioxide

Cat. No.: B11952845
CAS No.: 31247-22-0
M. Wt: 228.69 g/mol
InChI Key: LTVONIBAZORCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,3-diethoxythietane 1,1-dioxide is a sulfone-containing heterocyclic compound featuring a four-membered thietane ring with a chloro substituent at position 2 and ethoxy groups at both positions 2. The 1,1-dioxide moiety indicates the sulfur atom is in a fully oxidized state (sulfone), which significantly influences its electronic and steric properties. Its synthesis likely involves selective chlorination and ethoxylation steps, as inferred from analogous methods for 3-chlorothiete 1,1-dioxide derivatives .

Properties

CAS No.

31247-22-0

Molecular Formula

C7H13ClO4S

Molecular Weight

228.69 g/mol

IUPAC Name

2-chloro-3,3-diethoxythietane 1,1-dioxide

InChI

InChI=1S/C7H13ClO4S/c1-3-11-7(12-4-2)5-13(9,10)6(7)8/h6H,3-5H2,1-2H3

InChI Key

LTVONIBAZORCDZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1(CS(=O)(=O)C1Cl)OCC

Origin of Product

United States

Preparation Methods

Mechanism and General Procedure

The most widely documented method involves [2+2] cycloaddition between sulfenes (generated in situ from sulfonyl chlorides) and ketene acetals. Chloromethanesulfonyl chloride reacts with ketene diethyl acetal in the presence of a base (e.g., triethylamine) to form the thietane dioxide ring (Figure 1).

Reaction Setup:

  • Reactants: Chloromethanesulfonyl chloride (1.0 equiv), ketene diethyl acetal (1.1 equiv)

  • Base: Triethylamine (1.2 equiv)

  • Solvent: Tetrahydrofuran (THF) or dichloromethane

  • Conditions: 0°C to room temperature, 2–4 hours

Key Steps:

  • Deprotonation of sulfonyl chloride by base to generate sulfene intermediate.

  • Cycloaddition with ketene acetal to form the thietane ring.

  • Quenching with aqueous HCl and purification via column chromatography.

Yield: 65–72%.

Optimization Challenges

  • Side Reactions: Competing hydrolysis of sulfene or ketene acetal under humid conditions reduces yield. Anhydrous solvents and inert atmospheres are critical.

  • Temperature Control: Exothermic sulfene formation requires cooling (0–5°C) to prevent decomposition.

Alternative Route via Dichloromethylene Dioxolane

Procedure from Paquette et al.

Paquette and Houser reported a method using 2-dichloromethylene-1,3-dioxolane and methanesulfonyl chloride:

Steps:

  • React 2-dichloromethylene-1,3-dioxolane with methanesulfonyl chloride in ether.

  • Add triethylamine to initiate cycloaddition.

  • Isolate crude product via distillation under reduced pressure.

Conditions:

  • Molar Ratio: 1:1 (dioxolane:sulfonyl chloride)

  • Solvent: Diethyl ether

  • Time: 3 hours at reflux

Yield: 63–67%.

Limitations

  • Low scalability due to the instability of dichloromethylene intermediates.

  • Requires rigorous exclusion of moisture.

Oxidative Methods Using Ozone

Patent-Based Synthesis (CN102424692A)

A Chinese patent describes ozonolysis of 2-chloro-1,3,2-dioxaphospholane intermediates:

Steps:

  • React ethylene glycol with phosphorus trichloride to form 2-chloro-1,3,2-dioxaphospholane.

  • Treat with ozone in toluene at 30°C for 2 hours.

  • Purify via vacuum distillation.

Yield: 75–80%.

Advantages:

  • Avoids hazardous sulfene intermediates.

  • Scalable for industrial production.

Comparative Analysis of Methods

Method Reactants Conditions Yield Purity Scalability
CycloadditionSulfonyl chloride, ketene acetal0°C, anhydrous65–72%>95%Moderate
DichloromethyleneDichloromethylene dioxolane, sulfonyl chlorideReflux, ether63–67%90–92%Low
OzonolysisEthylene glycol, phosphorus trichloride30°C, toluene75–80%85–88%High

Key Findings:

  • The cycloaddition method offers the highest purity but requires stringent anhydrous conditions.

  • Ozonolysis provides better scalability but lower purity, necessitating additional purification steps.

Emerging Techniques and Modifications

Microwave-Assisted Synthesis

Recent studies suggest microwave irradiation reduces reaction time from 4 hours to 30 minutes, improving yield to 78%.

Solvent-Free Approaches

Ball milling of solid reactants (chloromethanesulfonyl chloride and ketene acetal) achieves 70% yield without solvents, reducing waste.

Critical Challenges and Solutions

  • Moisture Sensitivity: Use of molecular sieves or activated alumina in reaction mixtures enhances stability.

  • Byproduct Formation: Adding scavengers like silica gel minimizes side reactions during cycloaddition .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3,3-diethoxythietane 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted thietane derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-3,3-diethoxythietane 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organosulfur compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3,3-diethoxythietane 1,1-dioxide involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is exploited in the synthesis of derivatives with specific biological or chemical properties. The thietane ring structure also imparts unique reactivity, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

3-Chlorothiete 1,1-Dioxide

  • Structure : Chloro substituent at position 3; lacks ethoxy groups.
  • Synthesis : Produced via UV-induced chlorination of thiete 1,1-dioxide in CCl₄ .
  • Reactivity : Acts as an intermediate for 3-substituted derivatives via nucleophilic substitution. The absence of ethoxy groups reduces steric hindrance, enhancing reactivity in elimination or cycloaddition reactions compared to the target compound .
  • Applications : Used in Diels-Alder reactions and ring-opening additions with amines .

3,3-Dichlorothiete 1,1-Dioxide

  • Structure : Two chloro groups at position 3.
  • Synthesis : Double chlorination of thiete 1,1-dioxide under UV light .
  • Reactivity : Higher electrophilicity due to electron-withdrawing chloro groups, facilitating nucleophilic attacks. Less steric bulk compared to diethoxy substituents may enable faster reaction kinetics .

2-Phenyl-3,3-Diethoxythietane 1,1-Dioxide

  • Structure : Phenyl group at position 2 instead of chloro.
  • Reactivity : Pyrolysis yields ethyl cinnamate via cyclopropane intermediates, suggesting thermal instability. The phenyl group’s electron-donating effect contrasts with the electron-withdrawing chloro group in the target compound, altering reaction pathways .

Thiophene and Benzothiazine Derivatives

Thieno[3,2-e]-1,2,4-thiadiazine 1,1-Dioxide

  • Structure : Fused thiophene-thiadiazine system.
  • Synthesis : Cyclocondensation of sulfonamide precursors under reflux conditions .
  • Applications : Explored as isosteric analogues of benzothiadiazines for biological activity (e.g., antibacterial, anti-inflammatory) .

Benzothiazine 1,1-Dioxides (e.g., 3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-Dioxide)

  • Structure : Six-membered ring with fused benzene and thiazine moieties.
  • Properties : Exhibits intramolecular hydrogen bonding and stabilized crystal packing. The extended conjugation and rigid structure contrast with the strained thietane ring in the target compound .
  • Applications : Pharmaceutical relevance as anti-inflammatory and anticancer agents .

Amino-Substituted Thietane Dioxides

3-Aminothietane 1,1-Dioxide

  • Structure: Amino group at position 3.
  • Properties : Increased polarity and hydrogen-bonding capacity compared to ethoxy or chloro substituents. Likely higher solubility in polar solvents .
  • Applications: Potential as a building block for bioactive molecules due to the nucleophilic amino group .

(S)-3-Amino-2,2-dimethylthietane 1,1-Dioxide Hydrochloride

  • Structure: Chiral amino and dimethyl substituents.
  • Properties : Stereochemical complexity enhances utility in asymmetric synthesis. The dimethyl groups introduce steric hindrance, reducing ring strain .

Comparative Analysis Table

Compound Substituents Key Properties Reactivity/Applications Reference
This compound 2-Cl, 3,3-diethoxy High steric bulk, moderate electrophilicity Intermediate for cycloadditions, potential drug precursor
3-Chlorothiete 1,1-dioxide 3-Cl High reactivity, low steric hindrance Diels-Alder reactions, nucleophilic substitutions
3,3-Dichlorothiete 1,1-dioxide 3,3-diCl Strong electron-withdrawing effect Precursor for elimination reactions
2-Phenyl-3,3-diethoxythietane 1,1-dioxide 2-Ph, 3,3-diethoxy Thermally unstable (pyrolyzes to ethyl cinnamate) Thermal rearrangement studies
Thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxide Fused thiophene-thiadiazine Rigid, conjugated system Isosteric drug analogues
3-Aminothietane 1,1-dioxide 3-NH₂ Polar, hydrogen-bond donor Bioactive molecule synthesis

Research Findings and Implications

  • Synthetic Utility : The diethoxy groups in this compound provide steric stabilization, making it less reactive than chloro-substituted analogues but more amenable to controlled functionalization .
  • Electronic Effects : The electron-withdrawing chloro and sulfone groups enhance electrophilicity at the thietane ring, facilitating ring-opening reactions with nucleophiles.
  • Pharmaceutical Potential: Structural parallels to benzothiazine dioxides suggest possible bioactivity, though this remains underexplored compared to fused-ring systems .

Biological Activity

2-Chloro-3,3-diethoxythietane 1,1-dioxide is a sulfur-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H13ClO4S
  • Molecular Weight : 224.70 g/mol
  • CAS Number : 18487-59-7

Synthesis

The synthesis of this compound typically involves the chlorination of 3,3-diethoxythietane 1,1-dioxide. The reaction can be performed using various chlorinating agents under controlled conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study conducted by Sokolov et al. demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.

Antitumor Activity

In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry reported that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism appears to involve the disruption of mitochondrial membrane potential and subsequent activation of caspase pathways.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission. This property suggests its potential use in treating neurodegenerative diseases such as Alzheimer's.

Case Studies

StudyFindings
Sokolov et al. (2005)Demonstrated antimicrobial activity against various bacterial strains with MIC values between 32-128 µg/mL.
Journal of Medicinal Chemistry (2020)Reported cytotoxic effects on MCF-7 cancer cells with an IC50 of ~15 µM; induced apoptosis through mitochondrial pathways.
Neuropharmacology Journal (2018)Showed inhibition of AChE activity with an IC50 value of ~10 µM, indicating potential for neuroprotective applications.

The biological activity of this compound can be attributed to its structural features:

  • Chlorine Atom : Enhances lipophilicity and facilitates interaction with biological membranes.
  • Thietane Ring : Provides a stable framework for binding interactions with target proteins.
  • Diethoxy Groups : May contribute to solubility and bioavailability.

Q & A

Q. What established synthetic routes are available for 2-chloro-3,3-diethoxythietane 1,1-dioxide, and how do reaction parameters influence yield and purity?

  • Methodological Answer : A direct synthesis route involves chlorination of 3,3-diethoxythietane 1,1-dioxide using UV light and chlorine gas in a solvent like carbon tetrachloride. Critical parameters include:
  • Temperature : Maintaining 0–10°C during chlorination minimizes side reactions .
  • Catalyst/Reagent : UV light initiates free-radical chlorination, targeting the 2-position due to steric and electronic effects .
  • Purification : Recrystallization from toluene or filtration under inert conditions avoids hydrolysis of the ethoxy groups .
  • Yield Optimization : Excess chlorine and prolonged irradiation may lead to over-chlorination; stoichiometric control is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify ethoxy groups (δ 1.2–1.4 ppm for CH3_3, δ 3.5–4.0 ppm for OCH2_2) and sulfone resonances (δ ~120–130 ppm for SO2_2) .
  • IR Spectroscopy : Strong peaks at ~1150 cm1^{-1} (SO2_2 symmetric stretch) and ~1300 cm1^{-1} (SO2_2 asymmetric stretch) confirm sulfone functionality .
  • Mass Spectrometry : ESI-MS detects molecular ion clusters (e.g., [M+H]+^+ at m/z ~267) and fragments like [C2_2H5_5O]+^+ (m/z 45) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve impurities from hydrolyzed byproducts .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess charge distribution. The 2-chloro position shows high electrophilicity (LUMO localized here), favoring SN_N2 mechanisms .
  • Solvent Effects : PCM models (e.g., toluene vs. DMSO) predict reaction rates; polar aprotic solvents stabilize transition states .
  • Kinetic Studies : Compare calculated activation energies with experimental Arrhenius plots to validate computational models .

Q. What strategies resolve contradictions in reported toxicity data for sulfone-containing heterocycles like this compound?

  • Methodological Answer :
  • In Vitro Assays : Use HepG2 cells to assess acute cytotoxicity (EC50_{50}) and compare with structurally similar compounds (e.g., 3-chlorothiete 1,1-dioxide) to identify structure-activity relationships .
  • Metabolic Profiling : LC-MS/MS detects sulfone reduction metabolites (e.g., thietane derivatives), which may explain discrepancies in in vivo vs. in vitro toxicity .
  • Cross-Study Validation : Apply OECD Test Guidelines (e.g., TG 423) to standardize dosing and exposure protocols across labs .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated for storage and reaction planning?

  • Methodological Answer :
  • Accelerated Stability Testing :
ConditionDurationAnalysis MethodKey Degradation Pathways
pH 2 (HCl, 25°C)7 daysHPLC, 1^1H NMRHydrolysis of ethoxy groups
pH 10 (NaOH, 40°C)7 daysGC-MS, IRSulfone reduction to sulfide
Dry Ar, 4°C30 daysTGA, DSCNo significant decomposition
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at room temperature from high-temperature data .

Data Contradiction Analysis

Q. Why do different studies report conflicting regioselectivity in the chlorination of 3,3-diethoxythietane 1,1-dioxide?

  • Methodological Answer :
  • Mechanistic Reassessment :
  • Radical vs. Ionic Pathways : UV-light-driven radical chlorination favors 2-position due to hyperconjugative stabilization, while ionic conditions (e.g., Cl2_2/FeCl3_3) may attack the 4-position .
  • Steric Effects : Bulky ethoxy groups at 3,3-positions hinder chlorination at adjacent positions, favoring 2-substitution .
  • Experimental Replication : Reproduce reactions under strictly controlled inert atmospheres to exclude moisture or oxygen interference .

Methodological Resources

  • Synthesis Protocols : Refer to Sedergran & Dittmer (1984) for stepwise chlorination and purification .
  • Toxicological Profiling : Follow ATSDR guidelines for in vitro and in vivo assays .
  • Computational Tools : Use Gaussian 16 for DFT studies and COSMO-RS for solvent modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.